Enalaprilat N-Glucuronide

Description

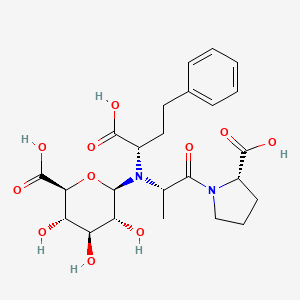

Structure

3D Structure

Properties

Molecular Formula |

C24H32N2O11 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H32N2O11/c1-12(20(30)25-11-5-8-14(25)22(31)32)26(15(23(33)34)10-9-13-6-3-2-4-7-13)21-18(29)16(27)17(28)19(37-21)24(35)36/h2-4,6-7,12,14-19,21,27-29H,5,8-11H2,1H3,(H,31,32)(H,33,34)(H,35,36)/t12-,14-,15-,16-,17-,18+,19-,21+/m0/s1 |

InChI Key |

RKDVIZJEYCSTBN-RTPARARYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](CCC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(CCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Formation of Enalaprilat N-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enalapril is an essential orally administered prodrug for the management of hypertension and heart failure.[1] Following absorption, it is rapidly biotransformed by esterases, primarily in the liver, to its active metabolite, enalaprilat.[1] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] The primary route of elimination for enalaprilat is renal excretion, with the majority of the dose being excreted unchanged in the urine.[2][3] While glucuronidation is a major phase II metabolic pathway for many drugs, the formation of Enalaprilat N-Glucuronide is not considered a significant metabolic pathway in humans.[2][3][4] This guide provides a comprehensive overview of the established metabolic pathway of enalapril and presents a detailed, generalized experimental framework for the in vitro investigation of minor metabolic pathways such as N-glucuronidation, should the need arise in specific research contexts.

Established Metabolic Pathway of Enalapril

The metabolic activation of enalapril is a straightforward hydrolysis reaction. This conversion is critical for the drug's therapeutic effect, as enalaprilat is the pharmacologically active molecule.

Investigating the In Vitro Formation of this compound: A Hypothetical Framework

Although not a major metabolic fate, the potential for minor glucuronidation pathways can be investigated in vitro. The following sections detail a generalized experimental workflow for assessing the formation of this compound.

Experimental Workflow

A systematic approach is required to determine the potential for in vitro glucuronidation, identify the enzymes involved, and characterize the reaction kinetics.

Detailed Experimental Protocol: In Vitro Glucuronidation Assay

This protocol is a generalized procedure for evaluating the N-glucuronidation of a substrate using human liver microsomes.

Materials:

-

Enalaprilat

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Purified water

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of enalaprilat in a suitable solvent (e.g., water or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

-

-

Incubation:

-

In a microcentrifuge tube, combine the Tris-HCl buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and alamethicin (final concentration typically 25-50 µg/mg of microsomal protein). Pre-incubate for 15 minutes on ice to allow for microsomal membrane permeabilization.

-

Add enalaprilat to the reaction mixture to achieve the desired final concentration.

-

Pre-warm the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (a typical final concentration is 2-5 mM).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the sample vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Table 1: Typical Incubation Conditions for In Vitro Glucuronidation

| Parameter | Typical Value |

| Substrate Concentration | 1 - 100 µM |

| Microsomal Protein | 0.5 - 1.0 mg/mL |

| UDPGA | 2 - 5 mM |

| MgCl₂ | 10 mM |

| Buffer | Tris-HCl (50 mM, pH 7.4) |

| Temperature | 37°C |

| Incubation Time | 0 - 120 minutes |

UGT Isoform Screening

To identify the specific UDP-glucuronosyltransferase (UGT) isoform(s) responsible for enalaprilat N-glucuronidation, incubations should be performed with a panel of commercially available recombinant human UGT enzymes. The protocol is similar to the one described above, with the substitution of HLM with individual UGT isoforms.

Table 2: Panel of Recombinant Human UGTs for Screening

| UGT Isoform |

| UGT1A1 |

| UGT1A3 |

| UGT1A4 |

| UGT1A6 |

| UGT1A9 |

| UGT2B7 |

| UGT2B15 |

Enzyme Kinetic Analysis

Should a specific UGT isoform be identified, the kinetics of the reaction can be determined by incubating varying concentrations of enalaprilat with the recombinant enzyme under optimized conditions. The resulting data on the rate of metabolite formation versus substrate concentration are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Table 3: Hypothetical Kinetic Parameters for Enalaprilat N-Glucuronidation

| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A4 | Data Not Available | Data Not Available |

| UGT2B7 | Data Not Available | Data Not Available |

| Note: This table is for illustrative purposes only, as no experimental data for the N-glucuronidation of enalaprilat are publicly available. |

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of drug metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate enalaprilat from its potential glucuronide.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Detection:

-

Ionization Mode: Positive ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for both enalaprilat and its N-glucuronide.

Conclusion

The established metabolic pathway of enalapril involves its hydrolysis to the active metabolite enalaprilat, which is then primarily excreted unchanged by the kidneys. The formation of this compound is not a significant route of metabolism in humans. However, for research purposes exploring minor metabolic pathways, this guide provides a robust and detailed framework for the in vitro investigation of such reactions. The described experimental protocols and analytical methodologies represent the current standards in the field of drug metabolism research. Any investigation into the in vitro formation of this compound should be approached with the understanding that it is likely to be a very minor, if detectable, pathway.

References

Enalaprilat N-Glucuronide: A Technical Review of an ACE Inhibitor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes extensive metabolism to its active form, enalaprilat. Further metabolic processes can lead to the formation of conjugates, including Enalaprilat N-Glucuronide. This technical guide provides a comprehensive overview of the known pharmacological activity related to enalaprilat, the primary active moiety, due to the limited publicly available data on the specific pharmacological actions of this compound. This document summarizes key quantitative data, details relevant experimental protocols for assessing ACE inhibition, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

Enalapril is a prodrug that is hydrolyzed in vivo to enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin.[2][] Inhibition of ACE by enalaprilat leads to reduced levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a decrease in blood pressure.[2] this compound is recognized as a metabolite of enalapril, though its specific pharmacological activity has not been extensively characterized in publicly available literature.[4][5] This guide will focus on the well-established pharmacology of enalaprilat to provide a foundational understanding that may inform the investigation of its N-glucuronide conjugate.

Pharmacological Data of Enalaprilat

Table 1: In Vitro ACE Inhibition Data for Enalaprilat

| Parameter | Value | Species/Source | Assay Conditions | Reference |

| IC50 | 1.94 nM | Human Endothelial ACE | Competitive displacement of [¹²⁵I]351A | [6] |

| Ki | ~0.1 nM | Human Serum ACE | Henderson plots with Hip-Gly-Gly substrate | [7] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Pharmacokinetic Parameters of Enalaprilat

| Parameter | Value | Species | Route of Administration | Reference |

| Elimination Half-life | 2 to 6 hours (initial phase) | Human | Oral (as Enalapril) | [1] |

| Elimination Half-life | 36 hours (prolonged phase) | Human | Oral (as Enalapril) | [1] |

| Oral Bioavailability | Poor | Human | Oral | [1][8] |

| Excretion | Primarily renal (>90% as unchanged drug) | Human | Intravenous | [8] |

| Effective Half-life for Accumulation | ~11 hours | Human | Oral (as Enalapril) | [8] |

Experimental Protocols

Detailed experimental protocols for assessing the pharmacological activity of this compound are not available. However, the following methodologies are standard for evaluating the ACE inhibitory potential of compounds like enalaprilat and would be applicable to its metabolites.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This method is commonly used to determine the IC50 value of an ACE inhibitor.

Principle: The assay measures the rate of cleavage of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL) or N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG), by ACE. The product of the reaction is quantified spectrophotometrically. The presence of an inhibitor will decrease the rate of product formation.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or human plasma)

-

Substrate (e.g., HHL or FAPGG)

-

Test compound (this compound)

-

Positive control (e.g., Enalaprilat, Captopril)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 8.3, containing NaCl and ZnCl₂)

-

Stopping reagent (e.g., HCl or NaOH)

-

Reagents for product detection (e.g., for HHL, cyanuric chloride and dioxane for color development of the released hippuric acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, ACE solution, and the test compound/control at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping reagent.

-

Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This assay determines the affinity of a compound for the ACE binding site.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]351A, a lisinopril analogue) for binding to ACE, often expressed on the surface of cells or in membrane preparations.

Materials:

-

Cells expressing ACE (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or purified ACE

-

Radiolabeled ligand (e.g., [¹²⁵I]351A)

-

Test compound (this compound)

-

Unlabeled competitor for non-specific binding determination (e.g., a high concentration of Enalaprilat)

-

Binding buffer

-

Washing buffer

-

Scintillation fluid and counter or gamma counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In appropriate tubes or plates, add the cell suspension or ACE preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations.

-

To determine non-specific binding, a separate set of tubes will contain the radioligand and a high concentration of an unlabeled competitor.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold washing buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50 or Ki value.

Visualizations

Signaling Pathways

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Enalaprilat.

Experimental Workflow

Caption: Generalized workflow for an in vitro ACE inhibition assay.

Conclusion

Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme, and its pharmacological and pharmacokinetic profiles are well-characterized. In contrast, there is a significant lack of publicly available data on the specific pharmacological activity of its metabolite, this compound. The information and experimental protocols provided in this guide for enalaprilat can serve as a valuable resource for researchers and drug development professionals seeking to investigate the biological properties of this compound and other related metabolites. Further studies are warranted to elucidate the ACE inhibitory activity, if any, and the overall pharmacological profile of this compound to fully understand its contribution to the therapeutic effects and safety profile of enalapril.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of renal function on enalapril kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

The Role of Enalaprilat N-Glucuronide in the Metabolism of Enalapril: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. It functions as a prodrug, undergoing extensive first-pass metabolism to its pharmacologically active form, enalaprilat. While the primary metabolic pathway involving de-esterification is well-documented, the role of other metabolites, such as enalaprilat N-glucuronide, is less defined. This technical guide provides an in-depth analysis of the metabolism of enalapril, with a specific focus on the formation and significance of this compound. This document synthesizes available quantitative data, details relevant experimental protocols for metabolite analysis, and presents visual representations of the metabolic and experimental workflows.

Introduction to Enalapril

Enalapril is an orally administered prodrug that requires bioactivation to exert its therapeutic effect[1][2][3]. Following oral administration, it is absorbed and subsequently hydrolyzed by hepatic carboxylesterases to form enalaprilat, the active ACE inhibitor[4]. Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS)[1][3]. By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure[3].

The Metabolic Pathway of Enalapril

The biotransformation of enalapril is predominantly a one-step process. The prodrug, enalapril, is designed for enhanced oral bioavailability and is metabolized in the liver to its active diacid metabolite, enalaprilat[3][5].

Primary Metabolism: De-esterification

The principal metabolic reaction is the hydrolysis of the ethyl ester group of enalapril, catalyzed by carboxylesterase 1 (CES1) in hepatocytes, to yield enalaprilat[4]. This conversion is crucial as enalapril itself has weak ACE inhibitory activity[1].

The Role of this compound

While the conversion to enalaprilat is the primary metabolic fate of enalapril in humans, the formation of other metabolites has been investigated. This compound is a potential phase II metabolite, formed by the conjugation of a glucuronic acid moiety to the enalaprilat molecule. However, comprehensive studies indicate that in humans, metabolism beyond the bioactivation to enalaprilat is not a significant pathway[1][2]. Enalapril and enalaprilat are primarily eliminated through renal excretion[1]. Commercially available sources list this compound as an impurity of enalapril, which may arise during the manufacturing process rather than as a significant in vivo metabolite[][].

Figure 1: Metabolic pathway of enalapril, highlighting the primary conversion to enalaprilat.

Quantitative Analysis of Enalapril Metabolism

Quantitative data on the metabolism of enalapril primarily focuses on the conversion to and excretion of enalaprilat.

| Parameter | Enalapril | Enalaprilat | Reference |

| Oral Bioavailability | ~60% | - | [5] |

| Peak Plasma Concentration (Time) | ~1 hour | 4-6 hours | [5] |

| Elimination Half-life | - | ~11 hours (effective) | [5] |

| Total Recovery in Urine | Part of 61% | ~40% of the dose | [1] |

| Total Recovery in Feces | Part of 33% | Part of 33% | [1] |

Pharmacological Activity of Metabolites

The pharmacological activity of enalapril is almost entirely attributable to its active metabolite, enalaprilat[8]. Enalaprilat is a potent ACE inhibitor, while enalapril itself has minimal activity[1]. There is currently no substantial evidence to suggest that this compound possesses significant pharmacological activity. Its characterization as a potential impurity and the lack of significant in vivo formation suggest it does not play a role in the therapeutic effects of enalapril.

Experimental Protocols for Metabolite Analysis

The quantification of enalapril and enalaprilat in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common method for extracting enalapril and enalaprilat from plasma is protein precipitation.

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Precipitation: To a known volume of plasma (e.g., 200 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 ratio).

-

Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes.

-

Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor and product ion transitions for enalapril and enalaprilat are monitored.

-

Figure 2: A typical experimental workflow for the analysis of enalapril and its metabolites.

Conclusion

The metabolism of enalapril in humans is a well-characterized process dominated by the hepatic conversion of the prodrug to its active metabolite, enalaprilat. While the formation of this compound is chemically plausible, current scientific literature indicates that it is not a significant in vivo metabolite in humans. The primary focus for pharmacokinetic and pharmacodynamic studies remains on the parent drug, enalapril, and its active metabolite, enalaprilat. The analytical methods for the quantification of these compounds are well-established, with LC-MS/MS being the preferred technique for its sensitivity and specificity. Future research into minor metabolic pathways of enalapril would be necessary to definitively elucidate the role, if any, of this compound.

References

Structural Elucidation of Enalaprilat N-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical approaches required for the comprehensive structural elucidation of enalaprilat N-glucuronide, a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. Enalapril is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat. The subsequent conjugation of enalaprilat with glucuronic acid represents a key metabolic pathway. The definitive identification and characterization of this N-glucuronide metabolite are crucial for a complete understanding of the drug's metabolic fate, pharmacokinetic profile, and potential toxicological implications. This document provides a detailed overview of the necessary experimental protocols, from isolation to spectroscopic analysis, and presents expected quantitative data in a structured format.

Introduction

Enalapril is a widely prescribed medication for the management of hypertension and heart failure. Following oral administration, it is metabolized to enalaprilat, which exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme.[1] Like many xenobiotics, enalaprilat undergoes phase II metabolism to facilitate its excretion. One of the primary routes of phase II metabolism is glucuronidation, which can occur at various functional groups. The formation of an N-glucuronide, where the glucuronic acid moiety is attached to a nitrogen atom, is a recognized metabolic pathway.

The precise structural characterization of metabolites is a fundamental aspect of drug development, as mandated by regulatory agencies. This guide provides a comprehensive framework for the structural elucidation of this compound (Molecular Formula: C24H32N2O11, Molecular Weight: 524.53).[2][][4]

Proposed Experimental Workflow

The structural elucidation of this compound necessitates a multi-step approach, beginning with its isolation from a biological matrix (e.g., urine or plasma from subjects administered enalapril) or its chemical synthesis, followed by purification and detailed spectroscopic analysis.

Detailed Experimental Protocols

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a biological matrix for subsequent spectroscopic analysis.

Protocol:

-

Sample Pre-treatment: Centrifuge the biological matrix (e.g., urine) to remove particulate matter.

-

Solid Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elute the analyte of interest using an appropriate solvent system (e.g., methanol with a small percentage of ammonia).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Concentrate the eluate from SPE under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Employ a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) to achieve separation.

-

Collect the fraction corresponding to the peak of interest, guided by UV detection and, if available, online mass spectrometry.

-

Lyophilize the collected fraction to obtain the purified metabolite.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the isolated metabolite.

Protocol:

-

Sample Preparation: Dissolve the purified metabolite in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample directly or via an LC system.

-

Acquire data in positive or negative ion mode.

-

Perform a full scan over a mass range of m/z 100-1000.

-

Use an internal calibrant to ensure high mass accuracy.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the parent ion.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

-

Tandem Mass Spectrometry (MS/MS)

Objective: To obtain structural information through fragmentation analysis.

Protocol:

-

Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, ion trap, or Q-TOF).

-

Data Acquisition:

-

Select the parent ion of this compound for fragmentation.

-

Apply collision-induced dissociation (CID) or other fragmentation techniques like electron activated dissociation (EAD).

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify characteristic neutral losses, such as the loss of the glucuronic acid moiety (176 Da).

-

Analyze the fragmentation pattern of the aglycone to confirm the enalaprilat backbone. Advanced fragmentation techniques may provide more specific information about the site of conjugation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously determine the chemical structure, including the site of glucuronidation and stereochemistry.

Protocol:

-

Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the purified metabolite in a suitable deuterated solvent (e.g., D2O or MeOD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition:

-

1D NMR: Acquire 1H and 13C spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for connecting different parts of the molecule.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which is key to confirming the site of glucuronidation.[6]

-

-

-

Data Analysis:

-

Assign all proton and carbon signals.

-

The chemical shift of the anomeric proton and carbon of the glucuronic acid moiety are diagnostic for the type of linkage (N- vs. O-glucuronide).[7]

-

A ROESY correlation between the anomeric proton of the glucuronic acid and a proton on the enalaprilat moiety will definitively establish the site of conjugation.

-

Quantitative Data Summary

The following tables present the expected quantitative data for this compound based on its known structure and general principles of spectroscopic analysis for similar compounds.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C24H32N2O11 |

| Monoisotopic Mass | 524.2009 Da |

| Ion Adduct (Positive Mode) | [M+H]+ |

| Expected m/z | 525.2087 |

| Ion Adduct (Negative Mode) | [M-H]- |

| Expected m/z | 523.1931 |

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Description |

| 525.2087 | Neutral Loss | 349.1709 | Loss of glucuronic acid (-176 Da) |

| 349.1709 | Further Fragmentation | Various | Fragmentation of the enalaprilat aglycone |

Table 3: Predicted 1H and 13C NMR Chemical Shifts

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Specific assignment requires 2D NMR data.

| Moiety | Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Enalaprilat | Aromatic Protons | 7.1 - 7.3 | 125 - 135 |

| Aliphatic Protons | 1.5 - 4.5 | 20 - 70 | |

| Carboxyl Carbons | - | 170 - 180 | |

| Glucuronic Acid | Anomeric Proton (H-1') | ~4.5 - 5.5 | ~85 - 95 (N-glucuronide) |

| Other Sugar Protons | 3.2 - 4.0 | 70 - 80 | |

| Carboxyl Carbon (C-6') | - | 170 - 175 |

Signaling Pathways and Logical Relationships

The metabolic pathway of enalapril involves its initial hydrolysis to enalaprilat, followed by conjugation with glucuronic acid. This process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver.

Conclusion

The structural elucidation of this compound is a critical step in characterizing the metabolism of enalapril. A combination of chromatographic separation and high-resolution mass spectrometry, along with one- and two-dimensional NMR spectroscopy, provides the necessary tools for unambiguous identification. The methodologies and expected data presented in this guide offer a robust framework for researchers and drug development professionals engaged in the study of drug metabolism. The definitive structural confirmation of this and other metabolites is essential for ensuring the safety and efficacy of pharmaceutical products.

References

- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. This compound | C24H32N2O11 | CID 169439754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Confident characterization and identification of glucuronide metabolites using diagnostic fragments from electron activated dissociation (EAD) [sciex.com]

- 6. Characterisation and identification of the human N+-glucuronide metabolite of cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bionmr.unl.edu [bionmr.unl.edu]

In-Depth Technical Guide: Synthesis and Characterization of Enalaprilat N-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril, is a cornerstone in the management of hypertension and heart failure. The metabolic fate of enalaprilat in the human body includes conjugation reactions, with N-glucuronidation being a notable pathway. Enalaprilat N-Glucuronide is a metabolite formed by the enzymatic addition of glucuronic acid to the secondary amine group of enalaprilat. Understanding the synthesis and characterization of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies of enalapril.

This technical guide provides an overview of the synthesis and characterization of this compound. Due to the limited availability of published chemical synthesis protocols for this specific metabolite, this guide focuses on a robust enzymatic synthesis approach that mimics the in vivo metabolic pathway. Furthermore, it outlines the analytical techniques and expected data for the thorough characterization of the synthesized compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for its identification and quantification in various matrices.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂N₂O₁₁ | [] |

| Molecular Weight | 524.53 g/mol | [] |

| Appearance | White Solid | [] |

| Purity | >95% (as commercially available standard) | [] |

| IUPAC Name | (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | [] |

| InChI Key | RKDVIZJEYCSTBN-RTPARARYSA-N | [] |

Synthesis of this compound: An Enzymatic Approach

Experimental Protocol: Enzymatic Synthesis

1. Materials and Reagents:

-

Enalaprilat

-

Human Liver Microsomes (HLMs) or recombinant human UGT enzymes (specifically UGT1A4 and UGT2B10, which are known for N-glucuronidation)[3]

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Incubator shaker

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

2. Incubation Procedure:

-

Prepare a stock solution of enalaprilat in a suitable solvent (e.g., water or a minimal amount of DMSO).

-

In a microcentrifuge tube, combine the following components in the specified order:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

Enalaprilat (final concentration to be optimized, e.g., 10-100 µM)

-

HLMs or recombinant UGT enzyme (protein concentration to be optimized, e.g., 0.5-1 mg/mL)

-

UDPGA (final concentration to be optimized, e.g., 1-5 mM). It is recommended to add UDPGA last to initiate the reaction.

-

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours) in a shaking water bath. The incubation time should be optimized to maximize product yield while minimizing potential degradation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Collect the supernatant for purification and analysis.

3. Purification:

-

The supernatant containing the this compound can be purified using Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

-

Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% methanol or acetonitrile in water). The exact elution conditions should be optimized.

-

Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the primary technique for the detection, quantification, and structural confirmation of drug metabolites. The following table outlines typical starting parameters for the analysis of enalaprilat and its glucuronide, which can be adapted and optimized.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of enalaprilat and its glucuronide |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 525.2 |

| Product Ions | To be determined by fragmentation analysis. Expected fragments would correspond to the loss of the glucuronic acid moiety (176 Da) and fragments of the enalaprilat molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of molecules. For this compound, both ¹H and ¹³C NMR would be required to confirm the structure and the site of glucuronidation.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the enalaprilat backbone.

-

A characteristic anomeric proton signal from the glucuronic acid moiety, typically in the range of 4.5-5.5 ppm, with a coupling constant indicative of the β-configuration.

-

Other sugar protons of the glucuronic acid moiety, typically in the range of 3.0-4.0 ppm.

-

Comparison of the ¹H NMR spectrum of the product with that of the starting material (enalaprilat) will show the disappearance of the N-H proton signal and the appearance of the glucuronide signals, confirming N-glucuronidation.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of enalapril to enalaprilat and its subsequent N-glucuronidation.

Caption: Workflow for the enzymatic synthesis and characterization of this compound.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. While a specific chemical synthesis protocol remains elusive in published literature, the detailed enzymatic approach offers a viable and biologically relevant method for its production. The outlined characterization techniques, particularly HPLC-MS/MS and NMR spectroscopy, are essential for confirming the identity and purity of the synthesized metabolite. A thorough understanding of this compound is indispensable for researchers and professionals in drug development to fully elucidate the metabolic profile and disposition of enalapril.

References

The Biological Significance of Enalaprilat N-Glucuronide: A Technical Whitepaper for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. It functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, enalaprilat, which exerts the primary therapeutic effect. While the metabolism of enalapril to enalaprilat is well-documented, the further metabolic fate of enalaprilat is less clear. This technical guide provides an in-depth analysis of Enalaprilat N-Glucuronide, a compound identified as an impurity of enalapril. The document synthesizes the current understanding of enalapril metabolism, explores the potential for glucuronidation as a metabolic pathway, and discusses the implications for pharmaceutical research and development.

Introduction: The Central Role of Enalapril and Enalaprilat

Enalapril is a cornerstone in the treatment of cardiovascular diseases.[1] Its efficacy stems from its conversion to enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][4]

The primary metabolic pathway of enalapril is the hydrolysis of its ethyl ester group to form enalaprilat, a reaction primarily mediated by hepatic carboxylesterase 1 (CES1).[5] Enalapril itself is a weak ACE inhibitor; therefore, this bioactivation is crucial for its therapeutic action.[2]

This compound: Metabolite or Impurity?

While the prevailing literature suggests that enalapril and enalaprilat are predominantly excreted unchanged by the kidneys without significant further metabolism in humans, the existence of this compound has been noted.[6][7] Chemical suppliers list "this compound" and "Enalapril N-Glucuronide" as impurities of enalapril, suggesting they may arise during the synthesis process rather than as in vivo metabolites.[][]

Glucuronidation is a major Phase II metabolic pathway for many drugs, catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of compounds to facilitate their excretion.[10] Although not a prominently reported pathway for enalaprilat, the chemical structure of enalaprilat, containing a secondary amine and carboxylic acid groups, could theoretically be susceptible to glucuronidation. The lack of substantial in vivo data on this specific metabolite suggests that if it is formed, it is likely a very minor pathway.

Quantitative Pharmacokinetic Data

To date, there is a lack of specific quantitative pharmacokinetic data for this compound in the scientific literature. The available data focuses on enalapril and its active metabolite, enalaprilat.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Oral Administration of Enalapril)

| Parameter | Enalapril | Enalaprilat | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours | [11] |

| Effective Half-life (accumulation) | - | ~11 hours | [7] |

| Bioavailability (as enalaprilat) | - | ~40% | [7] |

| Protein Binding | Not specified | ~50% | [6] |

| Route of Elimination | Primarily renal | Primarily renal (>90% as unchanged drug) | [6][7] |

Experimental Protocols

Analytical Method for Detection: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method for the determination of enalapril maleate and its impurities, including enalaprilat, can be utilized as a foundation for analyzing this compound.

-

Column: C8 or C18 reversed-phase column (e.g., Platinum EPS C8, 250 x 4.6 mm, 5µm).[12]

-

Mobile Phase: A gradient or isocratic system of a buffered aqueous phase (e.g., pH 2.2 phosphate buffer) and an organic modifier (e.g., acetonitrile).[12][13]

-

Sample Preparation: Protein precipitation for plasma samples followed by solid-phase extraction can be employed to concentrate the analytes.[14]

Synthesis of Enalaprilat

The synthesis of enalaprilat can be achieved through the hydrolysis of enalapril maleate.

-

Procedure: Enalapril maleate is dissolved in a mixture of ethanol and a solution of sodium hydroxide. The solution is refluxed for several hours. After cooling, the pH is neutralized with glacial acetic acid to precipitate enalaprilat. The crude product can then be filtered and recrystallized from ethanol.

Signaling and Metabolic Pathways

The primary pharmacological action of enalaprilat is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalaprilat.

The metabolic conversion of enalapril and the potential, though unconfirmed, glucuronidation of enalaprilat are depicted below.

Caption: Metabolic pathway of Enalapril and the hypothetical formation of this compound.

Biological Significance and Future Directions

The biological significance of this compound remains largely uncharacterized. Given that it is primarily identified as an impurity, its in vivo concentrations are likely to be very low and may not have a discernible pharmacological effect. However, for drug development and regulatory purposes, the characterization of all impurities is essential.

Future research should focus on:

-

In vivo metabolite profiling: Comprehensive metabolomic studies in humans and preclinical species to confirm whether this compound is a true, albeit minor, metabolite.

-

Pharmacological activity: In vitro assays to determine if this compound has any ACE inhibitory activity or other off-target effects.

-

Toxicological assessment: Evaluation of the potential toxicity of this compound, as is standard for pharmaceutical impurities.

Conclusion

This compound is currently best characterized as an impurity of enalapril. While the theoretical potential for its formation as a minor metabolite via glucuronidation exists, there is no substantial evidence to support this as a significant metabolic pathway in humans. The biological significance of this compound is therefore considered to be low from a therapeutic standpoint. However, its presence as an impurity warrants further investigation to ensure the safety and quality of enalapril drug products. Researchers and drug development professionals should be aware of this compound in the context of impurity profiling and quality control of enalapril formulations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. Completing the Enalaprilat Excretion Pathway—Renal Handling by the Proximal Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. An overview of the clinical pharmacology of enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of enalapril and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpbs.com [ijpbs.com]

- 13. researchgate.net [researchgate.net]

- 14. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Enalaprilat N-Glucuronide by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Enalaprilat N-Glucuronide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril, can undergo glucuronidation as a metabolic pathway. Accurate quantification of its N-glucuronide metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. The described method is based on established principles for the bioanalysis of drug glucuronide conjugates, offering a robust and sensitive approach for researchers in drug development and clinical pharmacology.

Introduction

Enalapril is a widely prescribed medication for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the body to its active form, Enalaprilat. While the primary elimination route for Enalaprilat is renal excretion, metabolic conjugation, such as glucuronidation, can occur. The formation of this compound represents one of these metabolic pathways. To fully characterize the disposition of Enalapril and to investigate potential drug-drug interactions or altered metabolism in specific patient populations, a reliable method for the quantification of this N-glucuronide metabolite is essential.

This application note details a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Illustrative performance data is provided to demonstrate the expected capabilities of the method.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of polar analytes like glucuronide metabolites from plasma.

-

Reagents and Materials:

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

This compound analytical standard

-

Enalaprilat-d5 N-Glucuronide (or other suitable stable isotope-labeled internal standard)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Spike 100 µL of plasma with 10 µL of the internal standard working solution.

-

For the preparation of calibration standards and quality control samples, spike blank plasma with the appropriate concentrations of this compound standard working solutions.

-

Add 300 µL of ice-cold acetonitrile to each 100 µL of plasma sample.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Vortex mix and centrifuge briefly before injection into the LC-MS/MS system.

-

Liquid Chromatography

A reversed-phase chromatographic separation is employed to separate this compound from endogenous plasma components.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

Mass Spectrometry

Tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity for the detection of this compound.

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 523.2 (for [M-H]⁻ of this compound, MW 524.53) |

| Product Ion (m/z) | 347.1 (corresponding to the Enalaprilat aglycone after neutral loss of the glucuronide moiety) |

| Internal Standard | Enalaprilat-d5 N-Glucuronide (or similar) |

| IS Precursor Ion (m/z) | 528.2 (for [M-H]⁻ of a d5-labeled internal standard) |

| IS Product Ion (m/z) | 352.1 (corresponding to the d5-labeled Enalaprilat aglycone) |

| Collision Gas | Argon |

| Source Temperature | 500°C |

| IonSpray Voltage | -4500 V |

Data Presentation

The following tables summarize the proposed method parameters and illustrative quantitative data. Note: The quantitative data presented is hypothetical and serves as an example of expected method performance based on similar bioanalytical assays for glucuronide metabolites.

Table 1: Proposed LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | This compound |

| Internal Standard | Enalaprilat-d5 N-Glucuronide |

| Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation |

| LC Column | C18, 50 x 2.1 mm, 1.8 µm |

| Ionization Mode | ESI Negative |

| MRM Transition (Analyte) | 523.2 → 347.1 |

| MRM Transition (IS) | 528.2 → 352.1 |

Table 2: Illustrative Quantitative Performance Data (Hypothetical)

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Metabolic pathway of Enalapril to this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma by LC-MS/MS. The proposed method, utilizing protein precipitation for sample preparation followed by reversed-phase chromatography and tandem mass spectrometry, is designed to be robust, sensitive, and specific. This methodology will be a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology, enabling a more complete understanding of the disposition of Enalapril. While the performance data presented is illustrative, it provides a realistic expectation for a fully validated assay based on this protocol.

Analytical Standards for Enalaprilat N-Glucuronide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the analytical standards of Enalaprilat N-Glucuronide, along with comprehensive application notes and experimental protocols for its quantification.

This compound Analytical Standards

This compound is a significant metabolite of Enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. High-quality analytical standards are essential for achieving reliable and reproducible results.

Table 1: Quantitative Data for this compound Analytical Standard

| Parameter | Value | Reference |

| Product Code | TRC-A609545 | [2] |

| CAS Number | 926-39-6 | [2] |

| Molecular Formula | C24H32N2O11 | [] |

| Molecular Weight | 524.53 g/mol | [] |

| Purity | > 95% | [][] |

| Appearance | White Solid | [][] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Store at -20°C for long-term stability | General laboratory practice |

Application Notes

The following application notes provide guidance on the use of this compound analytical standards in various analytical techniques.

2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[6]

-

Sample Preparation: Due to the complexity of biological matrices such as plasma and urine, efficient sample preparation is critical. Protein precipitation is a common technique used to remove proteins that can interfere with the analysis.[6][7] Solid-phase extraction (SPE) can also be employed for cleaner samples and to concentrate the analyte, leading to improved sensitivity.[5]

-

Chromatographic Separation: A C18 reverse-phase column is typically suitable for the separation of this compound from other endogenous components.[7][8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is recommended for optimal separation.[5]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of this compound.[6] Multiple Reaction Monitoring (MRM) mode should be utilized for quantification, monitoring specific precursor-to-product ion transitions to ensure selectivity and minimize interferences.

2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection

While less sensitive than LC-MS/MS, HPLC with UV detection can be a viable alternative for the analysis of this compound, particularly for in-vitro studies or when higher concentrations are expected.

-

Chromatographic Conditions: Similar to LC-MS/MS, a C8 or C18 reverse-phase column can be used.[9] An isocratic or gradient mobile phase of acetonitrile and a phosphate buffer at a low pH (e.g., pH 2.2) is often effective.[9]

-

UV Detection: The detection wavelength should be set at the UV maximum of this compound, which is expected to be around 215 nm, similar to its parent compounds.[9]

Experimental Protocols

The following are detailed protocols for the analysis of this compound. These are adapted from established methods for Enalapril and Enalaprilat and should be optimized for specific laboratory conditions and instrumentation.

3.1. Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in human plasma samples.

3.1.1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

3.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% aqueous phase, 5% organic phase).

-

Vortex mix and transfer to an autosampler vial for analysis.

3.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1260 Infinity LC or equivalent[10]

-

Column: ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[10]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Agilent 6410B Triple Quadrupole LC/MS or equivalent[10]

-

Ionization Mode: ESI Positive

-

MRM Transitions: To be determined by direct infusion of the this compound standard.

3.2. Protocol 2: Analysis of this compound by HPLC-UV

This protocol is suitable for the determination of this compound in simpler matrices or at higher concentrations.

3.2.1. Materials and Reagents

-

This compound analytical standard

-

HPLC-grade acetonitrile and water

-

Potassium dihydrogen phosphate

-

Phosphoric acid

3.2.2. Preparation of Mobile Phase

-

Prepare a 20 mM potassium dihydrogen phosphate buffer.

-

Adjust the pH of the buffer to 2.2 with phosphoric acid.

-

The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 75:25 v/v).[9]

-

Filter and degas the mobile phase before use.

3.2.3. HPLC Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Grace Platinum C8 EPS (4.6 mm i.d. X 250 mm, 5 µm) or equivalent[9]

-

Mobile Phase: Acetonitrile: 20 mM phosphate buffer pH 2.2 (25:75 v/v)[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 215 nm[9]

-

Injection Volume: 20 µL

Visualizations

4.1. Metabolic Pathway of Enalapril

The following diagram illustrates the metabolic conversion of Enalapril to its active form, Enalaprilat, and its subsequent metabolism to this compound.

Caption: Metabolic conversion of Enalapril.

4.2. Analytical Workflow for this compound in Plasma

This diagram outlines the key steps in the analytical workflow for quantifying this compound in a plasma sample using LC-MS/MS.

Caption: LC-MS/MS analytical workflow.

References

- 1. Enalaprilat - Wikipedia [en.wikipedia.org]

- 2. Buy Online TRC - this compound | LGC Standards [lgcstandards.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. scispace.com [scispace.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for the Detection of Enalaprilat N-Glucuronide in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat.[3][4] While the primary metabolic pathway involves this de-esterification, further metabolism can occur, including the formation of glucuronide conjugates. This document provides a detailed protocol for the detection of Enalaprilat N-Glucuronide in biological fluids.

It is important to note that specific literature detailing the detection and quantification of this compound is limited. Therefore, the following protocol is a comprehensive guide based on established methods for the analysis of enalapril, enalaprilat, and other drug N-glucuronide metabolites.[5][6] This protocol is intended to be a starting point for method development and will likely require optimization for specific laboratory conditions and instrumentation.

Metabolic Pathway

Enalapril undergoes biotransformation to its active form, enalaprilat, which is then a substrate for phase II metabolism, including N-glucuronidation.

Experimental Protocols

This section outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril, enalaprilat, and the proposed detection of this compound in human plasma.

Sample Preparation (Solid-Phase Extraction - SPE)

Due to the polar nature of glucuronide metabolites, a robust sample preparation method is crucial for their efficient extraction and to minimize matrix effects.[7]

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as benazepril or a stable isotope-labeled analog of enalaprilat)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonia solution

-

SPE cartridges (e.g., Thermo Scientific SOLA™)[8]

Procedure:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 4 µL of formic acid and vortex to mix.[9]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge and allow it to flow through by gravity.

-

Wash the cartridge with 200 µL of 0.1% formic acid in water.

-

Elute the analytes with 2 x 200 µL of 2% ammonia solution in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water/methanol).[8]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Hypersil GOLD 1.9 µm, 50 x 2.1 mm or equivalent C18 column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the more hydrophobic compounds. A starting point could be 5% B, increasing to 95% B over 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters (Hypothetical for this compound): The following parameters for enalapril and enalaprilat are based on published methods.[10][11] The parameters for this compound are proposed based on its chemical structure.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Enalapril | 377.2 | 234.2 | Positive |

| Enalaprilat | 349.1 | 206.1 | Positive |

| This compound | 525.2 | 349.1 | Positive |

| Internal Standard (e.g., Benazepril) | 425.2 | 351.2 | Positive |

Note: The precursor ion for this compound is calculated by adding the mass of a glucuronic acid moiety (176.12 g/mol ) to the protonated mass of enalaprilat (349.1 g/mol ). The proposed product ion corresponds to the loss of the glucuronide group, resulting in the enalaprilat fragment. These transitions will require experimental optimization.

Data Presentation

As no specific quantitative data for this compound is available in the scientific literature, the following table summarizes typical quantitative parameters for the analysis of enalapril and enalaprilat in human plasma based on various LC-MS/MS methods.[10][11]

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Enalapril | 0.1 - 500 | 0.1 - 1.0 |

| Enalaprilat | 0.1 - 500 | 0.1 - 1.0 |

| This compound | Data not available | Data not available |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key steps in the analytical protocol.

References

- 1. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. SMPDB [smpdb.ca]

- 4. What is the mechanism of Enalapril Maleate? [synapse.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. Direct Analysis of Glucuronides with Liquid Chromatography-Mass Spectrometric Techniques and Methods | Bentham Science [eurekaselect.com]

- 7. Sample preparation - Zhu Research Group [zhulab.cn]

- 8. lcms.cz [lcms.cz]

- 9. Enalapril - Proteopedia, life in 3D [proteopedia.org]

- 10. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Development of a Bioanalytical Method for the Quantification of Enalaprilat N-Glucuronide in Human Plasma using LC-MS/MS

Application Note AP-BQM-2510

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific bioanalytical method for the quantitative determination of Enalaprilat N-Glucuronide in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for analysis. This protocol provides a foundational methodology for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies of enalapril and its metabolites.

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is further metabolized, in part, through conjugation with glucuronic acid to form this compound. Accurate quantification of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of enalapril. This application note outlines a robust LC-MS/MS method for the selective and sensitive quantification of this compound in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the bioanalysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (if available, otherwise see note below)

-

Enalaprilat-d5 (or other suitable stable isotope-labeled internal standard)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Note on Reference Standard: A certified reference standard for this compound may be commercially available from specialty chemical suppliers. If a standard is not available, incurred plasma samples from subjects administered enalapril can be used for initial method development and peak identification. Alternatively, the glucuronide can be synthesized enzymatically using liver microsomes.

Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Enalaprilat-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard working solution and 20 µL of 2% formic acid in water to stabilize the glucuronide. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | High-performance or ultra-high-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Mass Spectrometry Parameters

The mass transitions for Enalaprilat and a suitable internal standard are well-established. For this compound, the precursor ion ([M+H]+) can be calculated from its molecular weight (524.53 g/mol ). A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176.0321 Da). This allows for the prediction of a major product ion.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 525.5 | 349.4 | To be optimized |

| Enalaprilat (for reference) | 349.2 | 206.1 | To be optimized |

| Enalaprilat-d5 (IS) | 354.2 | 211.1 | To be optimized |

These values are theoretical and require experimental optimization.

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, long-term)

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |

| This compound | e.g., 1 - 500 | > 0.99 | e.g., 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | e.g., 1 | < 20% | 80-120% | < 20% | 80-120% |

| Low | e.g., 3 | < 15% | 85-115% | < 15% | 85-115% |

| Medium | e.g., 100 | < 15% | 85-115% | < 15% | 85-115% |

| High | e.g., 400 | < 15% | 85-115% | < 15% | 85-115% |

Signaling Pathway and Logical Relationships

The metabolic pathway of enalapril to enalaprilat and its subsequent glucuronidation is a key logical relationship in the context of this bioanalytical method.

Caption: Metabolic conversion of enalapril to enalaprilat and its N-glucuronide.

Conclusion